

# Application Notes and Protocols: Synthesis of 4-Butoxybenzaldehyde from p-Hydroxybenzaldehyde

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## Compound of Interest

Compound Name: 4-Butoxybenzaldehyde

Cat. No.: B1265825

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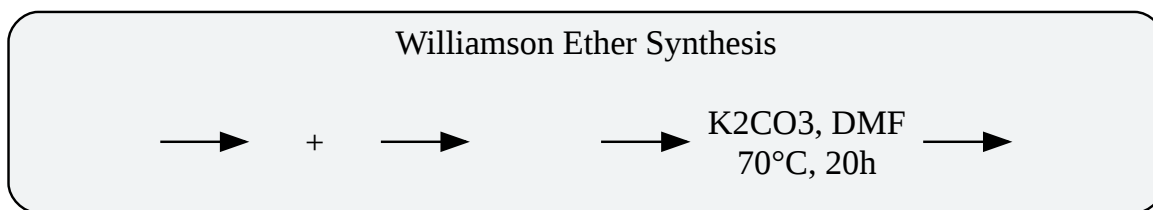
## Abstract

This document provides a comprehensive protocol for the synthesis of **4-Butoxybenzaldehyde**, a valuable intermediate in the preparation of various organic molecules, including active pharmaceutical ingredients. The synthesis is achieved via a Williamson ether synthesis, a robust and widely applicable method for forming ethers. This process involves the reaction of p-hydroxybenzaldehyde with 1-bromobutane in the presence of a base. The protocol detailed herein offers a high-yield synthesis, making it suitable for laboratory and potential scale-up applications in drug discovery and development.

## Introduction

**4-Butoxybenzaldehyde** is a key building block in organic synthesis, utilized in the creation of more complex molecules with potential biological activity.<sup>[1]</sup> Its structure, featuring a butoxy group and an aldehyde functional group, allows for a variety of subsequent chemical transformations. The Williamson ether synthesis is the chosen method for this transformation due to its efficiency and reliability in forming aryl ethers.<sup>[2][3]</sup> The reaction proceeds through a bimolecular nucleophilic substitution (S<sub>N</sub>2) mechanism, where the phenoxide ion, generated from the deprotonation of p-hydroxybenzaldehyde by a base, attacks the electrophilic carbon of 1-bromobutane.<sup>[2][4]</sup>

## Reaction Scheme



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Caption: Reaction scheme for the synthesis of **4-Butoxybenzaldehyde**.

## Data Presentation

The following table summarizes the key quantitative data for the synthesis of **4-Butoxybenzaldehyde**.

Parameter	Value	Reference
Reactants		
p-Hydroxybenzaldehyde	35 g (287 mmol)	[1]
1-Bromobutane	30.92 mL (287 mmol)	[1]
Anhydrous Potassium Carbonate	118.83 g (860 mmol)	[1]
Solvent		
N,N-Dimethylformamide (DMF)	750 mL	[1]
Reaction Conditions		
Temperature	70 °C	[1]
Reaction Time	20 hours	[1]
Atmosphere	Nitrogen	[1]
Product Information		
Product Name	4-Butoxybenzaldehyde	
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O <sub>2</sub>	[5]
Molecular Weight	178.23 g/mol	[6]
Yield	95%	[1]
Physical Form	Brown oily liquid	[1]
Boiling Point	285 °C	[1][7]
Density	1.031 g/mL at 25 °C	[1]

## Experimental Protocols

This protocol is adapted from established procedures for Williamson ether synthesis.[1][2][4]

## Materials and Reagents

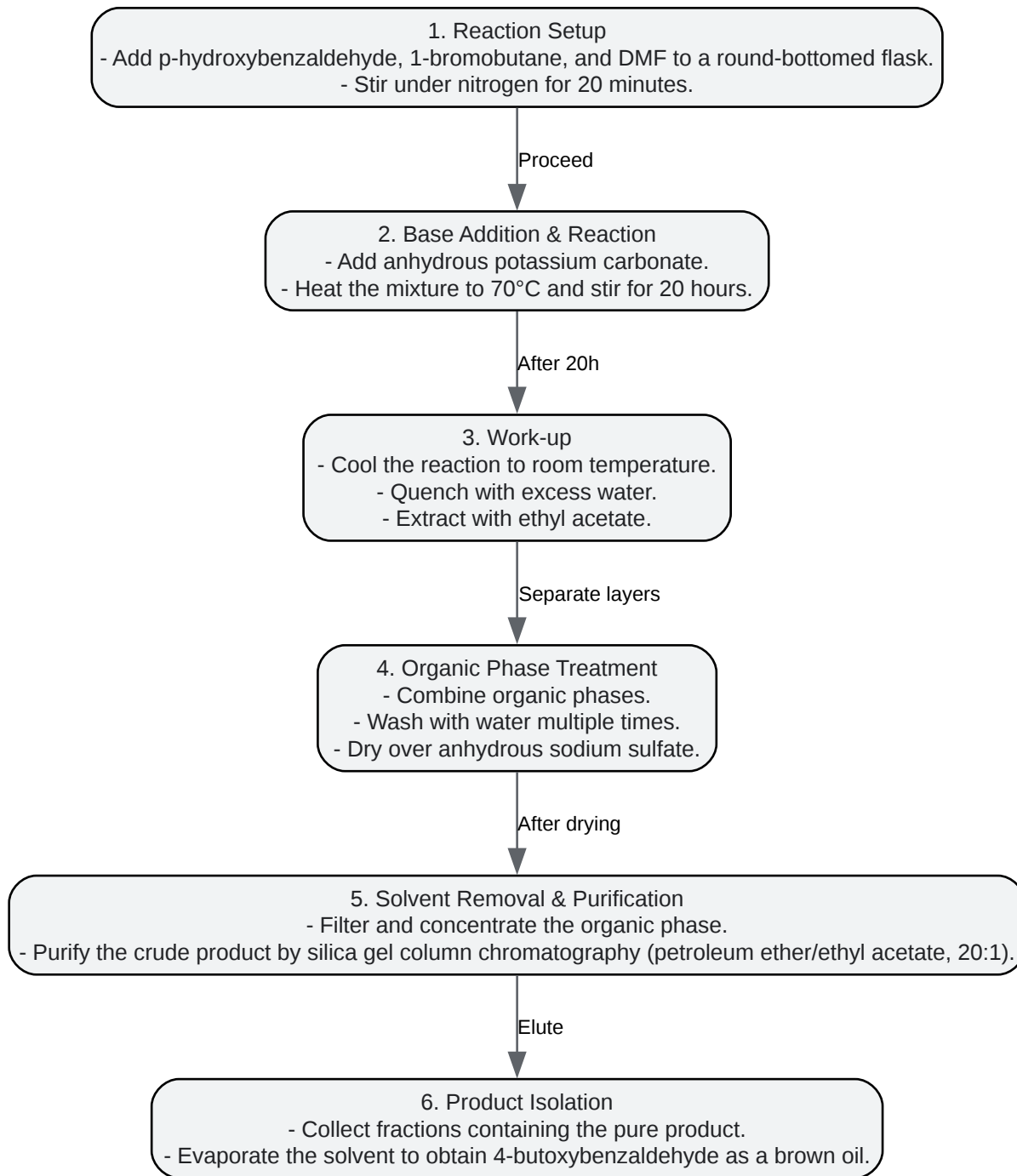
- p-Hydroxybenzaldehyde
- 1-Bromobutane
- Anhydrous Potassium Carbonate ( $K_2CO_3$ )
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Petroleum ether
- Deionized water
- Anhydrous sodium sulfate ( $Na_2SO_4$ )
- Silica gel for column chromatography

## Equipment

- 1000 mL Round-bottomed flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Nitrogen inlet
- Separatory funnel
- Rotary evaporator
- Glass column for chromatography
- Standard laboratory glassware

## Experimental Workflow Diagram

## Experimental Workflow for 4-Butoxybenzaldehyde Synthesis



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Caption: Workflow for the synthesis of **4-Butoxybenzaldehyde**.

## Detailed Procedure

- **Reaction Setup:** In a 1000 mL round-bottomed flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve p-hydroxybenzaldehyde (35 g, 287 mmol) and 1-bromobutane (30.92 mL, 287 mmol) in N,N-dimethylformamide (DMF, 750 mL).<sup>[1]</sup>
- **Inert Atmosphere:** Purge the flask with nitrogen and maintain a nitrogen atmosphere throughout the reaction. Stir the mixture for 20 minutes.<sup>[1]</sup>
- **Base Addition and Reaction:** To the stirred solution, add anhydrous potassium carbonate (118.83 g, 860 mmol). Heat the reaction mixture to 70 °C and continue stirring for 20 hours.<sup>[1]</sup>
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by adding an excess of water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.<sup>[1]</sup>
- **Extraction and Drying:** Combine the organic layers and wash them several times with water to remove residual DMF and salts. Dry the organic phase over anhydrous sodium sulfate.<sup>[1]</sup>
- **Purification:** Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude product by silica gel column chromatography using a solvent system of petroleum ether/ethyl acetate (20:1) to yield the pure **4-butoxybenzaldehyde** as a brown oil.<sup>[1]</sup>

## Characterization

The structure and purity of the synthesized **4-Butoxybenzaldehyde** can be confirmed by spectroscopic methods such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry.<sup>[1]</sup>

- <sup>1</sup>H NMR (500 MHz, CDCl<sub>3</sub>) δ (ppm): 9.89 (s, 1H), 7.84 (d, J = 8.8 Hz, 2H), 7.00 (d, J = 8.6 Hz, 2H), 4.06 (t, J = 6.3 Hz, 2H), 1.85-1.79 (m, 2H), 1.57-1.49 (m, 2H), 1.01 (t, J = 7.3 Hz, 3H).<sup>[1]</sup>
- <sup>13</sup>C NMR (125 MHz, CDCl<sub>3</sub>) δ (ppm): 190.7, 164.2, 131.9, 129.8, 114.7, 68.1, 31.0, 19.1, 13.7.<sup>[1]</sup>
- ESI-MS: m/z 179.2 ([M + H]<sup>+</sup>).<sup>[1]</sup>

## Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- 1-Bromobutane is a flammable liquid and an irritant. Handle with care.
- DMF is a skin and eye irritant. Avoid contact and inhalation.
- p-Hydroxybenzaldehyde can cause skin and eye irritation.
- Potassium carbonate is an irritant. Avoid dust inhalation.

This detailed protocol provides a reliable method for the synthesis of **4-Butoxybenzaldehyde**, a crucial intermediate for further chemical exploration in the fields of medicinal chemistry and drug development.

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